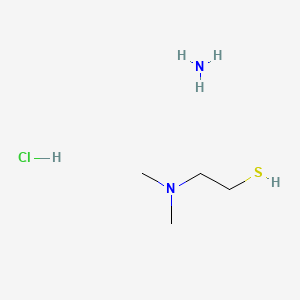
Azane;2-(dimethylamino)ethanethiol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;2-(dimethylamino)ethanethiol;hydrochloride, also known as 2-(dimethylamino)ethanethiol hydrochloride, is a chemical compound with the molecular formula C4H12ClNS. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is typically found as a solid and is soluble in water, alcohols, and organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(dimethylamino)ethanethiol hydrochloride can be synthesized by reacting 2-(dimethylamino)ethanethiol with hydrochloric acid. The reaction is usually carried out at room temperature, and the product is precipitated from the solution . The linear molecular formula for this compound is (CH3)2NCH2CH2SH · HCl .
Industrial Production Methods
In industrial settings, the production of 2-(dimethylamino)ethanethiol hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and packaged for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(dimethylamino)ethanethiol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted products from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)ethanethiol hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)ethanethiol hydrochloride involves its ability to act as a ligand and form complexes with metals. This property is utilized in various applications, such as the modification of nanoparticles and the synthesis of fluorescent esters . The molecular targets and pathways involved include interactions with metal ions and the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(dimethylamino)ethanethiol hydrochloride include:
- 2-diethylaminoethanethiol hydrochloride
- Cysteamine
- 5,5’-dithiobis(2-nitrobenzoic acid)
Uniqueness
What sets 2-(dimethylamino)ethanethiol hydrochloride apart from these similar compounds is its specific use as a cationic ligand for gold nanoparticles and its role in the synthesis of fluorescent thiocholine esters . Its unique chemical structure allows it to participate in a variety of reactions, making it highly versatile in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
azane;2-(dimethylamino)ethanethiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH.H3N/c1-5(2)3-4-6;;/h6H,3-4H2,1-2H3;1H;1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDHMCCTGRHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS.N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15ClN2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
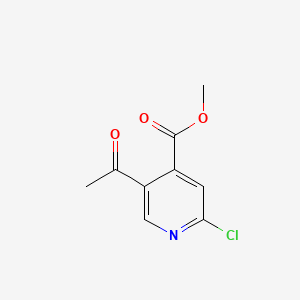

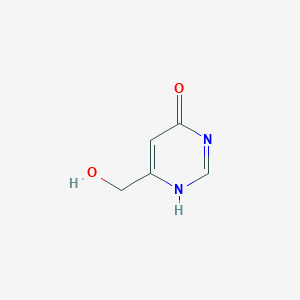
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8234440.png)
![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)


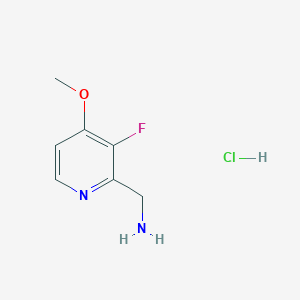
![6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B8234467.png)
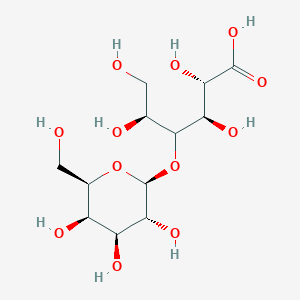
![benzyl N-[[(6aR,9S,10aR)-4,6a,7,9,10a-pentamethyl-8,10-dihydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl]carbamate](/img/structure/B8234485.png)
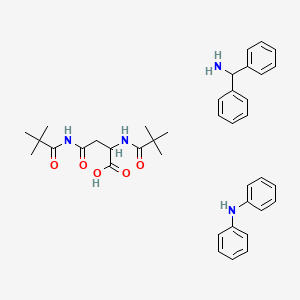
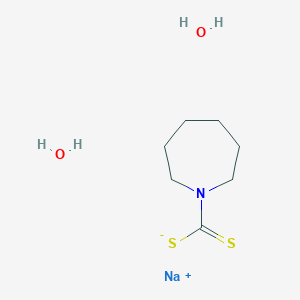
![Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane](/img/structure/B8234508.png)
